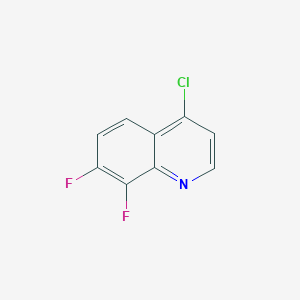

4-Chloro-7,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670919 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-64-3 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Properties, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can profoundly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. 4-Chloro-7,8-difluoroquinoline is a key heterocyclic building block, offering a unique combination of reactive sites and electronic properties. The presence of the chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, while the vicinal fluorine atoms at the 7- and 8-positions significantly influence the electron distribution of the aromatic system, thereby impacting its reactivity and potential biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical behavior of 4-Chloro-7,8-difluoroquinoline, offering field-proven insights for its application in drug discovery and materials science.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 4-Chloro-7,8-difluoroquinoline is essential for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1189105-64-3 | [1] |

| Molecular Formula | C₉H₄ClF₂N | [2] |

| Molecular Weight | 199.58 g/mol | [2] |

| Appearance | Solid (form may vary) | [2] |

| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N | [2] |

| SMILES | FC(C1=NC=CC(Cl)=C1C=C2)=C2F | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Chloro-7,8-difluoroquinoline is conceptually based on well-established methodologies for the preparation of substituted quinolines. A common and effective strategy involves a two-step process: the cyclization of a suitable aniline precursor to form the corresponding 4-hydroxyquinoline, followed by chlorination of the 4-hydroxy group.

Caption: Synthesis workflow for 4-Chloro-7,8-difluoroquinoline.

Part 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Intermediate)

The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting intermediate.

Experimental Protocol (Representative)

-

Step 1a: Condensation. In a round-bottom flask, equimolar amounts of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-120 °C, for 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude diethyl ((2,3-difluorophenyl)amino)methylene)malonate.

-

Step 1b: Thermal Cyclization. The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol, leading to the precipitation of 7,8-Difluoro-4-hydroxyquinoline. After cooling, the solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried. This intermediate can be purified further by recrystallization if necessary.[1][3]

Part 2: Chlorination to 4-Chloro-7,8-difluoroquinoline

The final step is the conversion of the 4-hydroxy group to a chloro group, which is a key transformation that activates the 4-position for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Representative)

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of HCl gas.

-

A mixture of 7,8-Difluoro-4-hydroxyquinoline and an excess of phosphorus oxychloride (typically 5-10 equivalents) is carefully heated to reflux (around 110 °C).[4] The reaction is maintained at this temperature for 2-4 hours, with stirring. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

The acidic aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic. This will precipitate the 4-Chloro-7,8-difluoroquinoline as a solid.

-

The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1][3]

Reactivity Profile: The Role of the 4-Chloro Substituent

The chemical reactivity of 4-Chloro-7,8-difluoroquinoline is dominated by the nature of the chloro substituent at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the activating effect of the 7,8-difluoro substitution, makes the C4 carbon atom electron-deficient and thus an excellent electrophilic site.

Caption: Nucleophilic substitution at the 4-position of 4-Chloro-7,8-difluoroquinoline.

Common nucleophiles that readily displace the 4-chloro group include:

-

Amines: Primary and secondary amines react to form 4-aminoquinoline derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.[5]

-

Thiols: Thiolates react to produce 4-thioether-substituted quinolines.

-

Alkoxides and Phenoxides: These nucleophiles lead to the formation of 4-alkoxy and 4-aryloxy quinoline derivatives.

The 7,8-difluoro substitution pattern is expected to enhance the rate of nucleophilic substitution at the 4-position compared to non-fluorinated or singly-fluorinated analogues due to the inductive electron-withdrawing effects of the fluorine atoms.

Applications in Drug Discovery and Materials Science

Quinolines are a class of compounds with a broad spectrum of biological activities, and fluorinated quinolines are of particular interest in modern drug discovery.[6] 4-Chloro-7,8-difluoroquinoline serves as a valuable starting material for the synthesis of novel compounds with potential applications as:

-

Antimalarial agents: The 4-aminoquinoline core is central to many antimalarial drugs.

-

Antibacterial agents: Fluoroquinolones are a well-known class of antibiotics.

-

Anticancer agents: Various quinoline derivatives have shown promise as inhibitors of kinases and other cancer-related targets.

-

Antiviral compounds: Some quinoline-based molecules have demonstrated activity against a range of viruses.

In materials science, the quinoline nucleus is a useful chromophore and can be incorporated into fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). The reactive 4-chloro group allows for the facile introduction of various functional groups to tune the electronic and photophysical properties of the resulting materials.[7]

Safety and Handling

4-Chloro-7,8-difluoroquinoline should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Chloro-7,8-difluoroquinoline is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature for this specific compound, can be reliably achieved through established multi-step procedures involving the construction of the 4-hydroxyquinoline core followed by chlorination. The reactivity of this molecule is centered on the facile nucleophilic displacement of the 4-chloro substituent, providing a gateway to a diverse array of functionalized quinoline derivatives. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is crucial for unlocking its full potential in the development of novel therapeutic agents and advanced materials.

References

- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.

- Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

- Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5698.

- BenchChem. (2023). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.

- Cimerman, Z., et al. (2000). 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 5(3), 578-588.

-

PubChemLite. (n.d.). 7,8-difluoro-4-hydroxyquinoline (C9H5F2NO). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- MDPI. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1244-1254.

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

PubChemLite. (n.d.). 5,8-difluoro-4-hydroxyquinoline (C9H5F2NO). Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Chloro-7,8-difluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

The Genesis of a Modern Pharmacophore: An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline

Abstract

4-Chloro-7,8-difluoroquinoline stands as a pivotal, yet often unheralded, heterocyclic intermediate in the landscape of modern medicinal chemistry. Its true significance is not as an end-product, but as a highly versatile scaffold, the synthesis of which was a critical step in the evolution of fluoroquinolone antibiotics. The strategic placement of its fluorine and chlorine substituents creates a unique electronic environment that medicinal chemists have expertly exploited to develop potent therapeutic agents. This guide provides a comprehensive overview of the discovery, historical context, synthetic evolution, and physicochemical properties of 4-Chloro-7,8-difluoroquinoline. It is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry that underpins a significant class of antibacterial drugs.

Introduction: A Scaffold Born from Necessity

The story of 4-Chloro-7,8-difluoroquinoline is intrinsically linked to the relentless pursuit of more effective antibacterial agents. The quinolone class of antibiotics, first discovered as a byproduct of chloroquine synthesis in the late 1950s, showed promise but was limited in spectrum and potency[1]. The subsequent breakthrough came with the introduction of fluorine atoms into the quinoline ring system, a modification that dramatically enhanced antibacterial activity and improved pharmacokinetic profiles[1][2].

4-Chloro-7,8-difluoroquinoline emerged in this era of intense innovation. It is not merely a halogenated heterocycle; it is a carefully designed building block. The 4-chloro group serves as an excellent leaving group, ripe for nucleophilic substitution to introduce diverse side chains. The vicinal difluoro substitution at the 7 and 8-positions is a key feature, profoundly influencing the molecule's electronic properties and, consequently, the biological activity of its derivatives. This guide will deconstruct the synthesis of this critical intermediate, tracing its origins from fundamental organic reactions to its role in the creation of advanced pharmaceuticals.

Discovery and Historical Context: The Fluoroquinolone Revolution

While a single seminal publication announcing the initial synthesis of 4-Chloro-7,8-difluoroquinoline is not readily apparent in the historical literature, its genesis can be confidently placed within the broader narrative of fluoroquinolone development by pharmaceutical companies in the late 20th century. The development of potent antibiotics like Sitafloxacin, which is structurally derived from this quinoline core, provides the most compelling evidence for its targeted discovery and synthesis. The synthesis of Sitafloxacin involves the use of an ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate, which is conceptually a direct precursor to the 4-Chloro-7,8-difluoroquinoline scaffold[3][4].

The scientific impetus was clear: to overcome the limitations of first-generation quinolones. Researchers understood that modifications at specific positions on the quinoline ring were key to enhancing antibacterial potency and spectrum. The development of synthetic routes to novel fluorinated anilines was the first critical challenge, enabling the construction of previously inaccessible quinoline cores. The subsequent elaboration of these cores into drugs like Sitafloxacin and Pazufloxacin highlights the strategic importance of intermediates like 4-Chloro-7,8-difluoroquinoline[3][5][6].

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 4-Chloro-7,8-difluoroquinoline is a multi-step process that relies on classic, robust organic reactions. The overall strategy involves the construction of the core 7,8-difluoro-4-hydroxyquinoline ring system, followed by a chlorination step to install the reactive handle at the 4-position.

Step 1: Synthesis of the Key Precursor, 7,8-Difluoro-4-hydroxyquinoline

The most logical and widely employed method for constructing the quinoline ring is the Gould-Jacobs reaction, first reported in 1939. This powerful cyclization reaction builds the quinoline core from an appropriately substituted aniline[7][8].

-

Causality and Experimental Insight: The choice of the Gould-Jacobs reaction is dictated by its reliability and its ability to tolerate a range of substituents on the starting aniline. The reaction proceeds in two main stages: initial condensation of the aniline with an electrophilic three-carbon unit (typically diethyl ethoxymethylenemalonate, DEEM), followed by a high-temperature thermal cyclization. The high temperatures (often >250 °C) are necessary to overcome the activation energy for the intramolecular 6-electron electrocyclization that forms the quinoline ring[7].

Experimental Protocol: Gould-Jacobs Synthesis of 7,8-Difluoro-4-hydroxyquinoline

-

Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.

-

Ethanol Removal: Once the initial condensation is complete, remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to the reaction flask. Heat the mixture to approximately 250-260 °C. Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.

-

Isolation: Cool the reaction mixture to room temperature. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.

-

Hydrolysis & Decarboxylation: Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid. After cooling, carefully acidify the mixture with concentrated hydrochloric acid to precipitate 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid[9]. The isolated acid is then heated at a high temperature (often neat or in a high-boiling solvent) to effect decarboxylation, yielding the final product, 7,8-difluoro-4-hydroxyquinoline[10].

}

Workflow for the Gould-Jacobs synthesis of the quinolone core.

Step 2: Chlorination of 7,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with its 4-quinolone form) to the 4-chloro derivative is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this is phosphorus oxychloride (POCl₃)[11][12].

-

Causality and Experimental Insight: Phosphorus oxychloride serves as both the chlorinating agent and often as the solvent. The reaction proceeds via the formation of a phosphate ester intermediate at the 4-position, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group to yield the desired 4-chloroquinoline. This is a robust and high-yielding reaction, critical for activating the 4-position for further derivatization[12].

Experimental Protocol: Chlorination to 4-Chloro-7,8-difluoroquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7,8-difluoro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Workup: After cooling the reaction mixture to room temperature, slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic reaction and must be done with caution.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure 4-Chloro-7,8-difluoroquinoline.

}

Simplified mechanism of the chlorination step.

Physicochemical & Spectroscopic Characterization

The identity and purity of 4-Chloro-7,8-difluoroquinoline are confirmed through standard analytical techniques. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₂N | |

| Molecular Weight | 199.58 g/mol | |

| Appearance | Solid | |

| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Monoisotopic Mass | 199.00003 Da | [13] |

| Predicted XlogP | 3.0 | [13] |

Note: Detailed experimental NMR and Mass Spectrometry data are not widely published in peer-reviewed journals but are held by commercial suppliers. Predicted spectra and data from analogous structures are used for characterization in research settings.

Significance in Modern Drug Discovery

4-Chloro-7,8-difluoroquinoline is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its true value is realized when it is used as a starting material for more complex molecules, particularly fourth-generation fluoroquinolone antibiotics.

The 4-chloro position is the primary site for modification. Nucleophilic aromatic substitution (SNAr) at this position allows for the introduction of various nitrogen-containing side chains (e.g., piperazines, pyrrolidines), which are crucial for tuning the antibacterial spectrum, potency, and safety profile of the final drug molecule.

Case Study: Sitafloxacin

A prominent example is Sitafloxacin (marketed as Gracevit®), a broad-spectrum fluoroquinolone antibiotic. Its synthesis utilizes an 8-chloro-6,7-difluoroquinolone core, demonstrating the direct lineage from the 7,8-difluoro scaffold. The core structure of Sitafloxacin retains the 8-chloro and the vicinal fluorine atoms, highlighting their importance for potent activity against both Gram-positive and Gram-negative bacteria, including many resistant strains[3][4][14]. The complex side chain at the 7-position is introduced via nucleophilic substitution, a reaction enabled by an activated precursor analogous to 4-Chloro-7,8-difluoroquinoline.

}

Role of the scaffold in drug development.

Conclusion and Future Outlook

4-Chloro-7,8-difluoroquinoline exemplifies the crucial role of foundational intermediates in the drug discovery pipeline. While it may not be a household name, the synthetic routes established for its creation have paved the way for life-saving medicines. The history of this molecule is a testament to the power of strategic molecular design, where the introduction of specific functional groups—the fluorine atoms for electronic modulation and the chlorine atom as a synthetic handle—unlocks immense potential. As the challenge of antimicrobial resistance continues to grow, the lessons learned from the development of this and similar scaffolds will undoubtedly inspire the next generation of therapeutic agents. The core principles of its synthesis remain a cornerstone of heterocyclic chemistry and a vital tool for medicinal chemists worldwide.

References

- Yu, L., Liu, L., & Shi, G. (2014). Research on the Synthesis and Characterization of Sitafloxacin. Advanced Materials Research, 1030-1032, 856-859. (URL not available)

-

Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(20), 7011-7013. (URL: [Link])

- CN103524487A - Sitafloxacin preparation method.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (URL not available)

-

7,8-difluoro-4-hydroxyquinoline (C9H5F2NO). PubChemLite. (URL: [Link])

- CN101381372A - Pazufloxacin mesylate and preparation method of powder for injection.

-

Patsnap Synapse. (2024). What is Pazufloxacin Mesilate used for? (URL: [Link])

-

Gould-Jacobs Reaction. (2023). In Wikipedia. (URL: [Link])

-

4-chloro-7,8-difluoroquinoline (C9H4ClF2N). PubChemLite. (URL: [Link])

- Gould-Jacobs Reaction. Organic Reactions. (URL not available)

-

Quinolone antibiotics. (2018). Future Medicinal Chemistry. (URL: [Link])

-

Quinolone antibiotic. (2023). In Wikipedia. (URL: [Link])

- US4277607A - Process for the preparation of 4-chloroquinolines.

Sources

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN101381372A - Pazufloxacin mesylate and preparation method of powder for injection - Google Patents [patents.google.com]

- 6. What is Pazufloxacin Mesilate used for? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. asianpubs.org [asianpubs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]

- 11. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 13. PubChemLite - 4-chloro-7,8-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 14. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Features of the 4-Chloro-7,8-difluoroquinoline Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Chloro-7,8-difluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive 4-chloro substituent and the presence of two fluorine atoms on the carbocyclic ring, impart distinct physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of this important heterocyclic scaffold.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, particularly chlorine and fluorine, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. 4-Chloro-7,8-difluoroquinoline serves as a versatile building block for the synthesis of novel bioactive compounds, with the 4-position being highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Chloro-7,8-difluoroquinoline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₄ClF₂N | |

| Molecular Weight | 199.58 g/mol | |

| Appearance | Solid | |

| SMILES | FC(C1=NC=CC(Cl)=C1C=C2)=C2F | |

| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts of the carbons directly bonded to fluorine will be significantly influenced by the strong electron-withdrawing effect of the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 7 and 8. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 199, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis of 4-Chloro-7,8-difluoroquinoline

A plausible and widely used method for the synthesis of the quinoline core is the Gould-Jacobs reaction . This would be followed by a chlorination step to introduce the chlorine atom at the 4-position.

Figure 1: Proposed synthetic pathway for 4-Chloro-7,8-difluoroquinoline.

Step 1: Gould-Jacobs Reaction to form 7,8-Difluoroquinolin-4-ol

The initial step involves the reaction of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate. This condensation reaction, followed by thermal cyclization, yields the key intermediate, 7,8-difluoroquinolin-4-ol.[1][2]

Detailed Experimental Protocol (Representative):

-

A mixture of 2,3-difluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 100-120°C for 1-2 hours.

-

The ethanol formed during the reaction is removed under reduced pressure.

-

The resulting crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to reflux (approximately 250°C) for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

The solid 7,8-difluoroquinolin-4-ol is collected by filtration, washed with the hydrocarbon solvent, and dried.

Step 2: Chlorination of 7,8-Difluoroquinolin-4-ol

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol (Representative):

-

7,8-Difluoroquinolin-4-ol (1.0 eq.) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid 4-Chloro-7,8-difluoroquinoline is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Reactivity: The Susceptible 4-Position

The key to the utility of 4-Chloro-7,8-difluoroquinoline as a synthetic intermediate lies in the reactivity of the chlorine atom at the 4-position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen atom. The presence of the electron-withdrawing fluorine atoms at positions 7 and 8 further enhances this reactivity.

This allows for the facile displacement of the chloride ion by a wide variety of nucleophiles, providing access to a diverse range of 4-substituted-7,8-difluoroquinolines.

Figure 2: General scheme for nucleophilic aromatic substitution on 4-Chloro-7,8-difluoroquinoline.

Common Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the 4-chloro substituent, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary and secondary amines (e.g., anilines, alkylamines, piperidine) | 4-Aminoquinolines |

| Alcohols | Alkoxides (e.g., sodium methoxide) | 4-Alkoxyquinolines |

| Thiols | Thiolates (e.g., sodium thiophenoxide) | 4-Thioquinolines |

Detailed Experimental Protocol for Amination (Representative):

-

4-Chloro-7,8-difluoroquinoline (1.0 eq.) is dissolved in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

The desired amine (1.0-1.5 eq.) and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.) are added to the solution.

-

The reaction mixture is heated to reflux or stirred at an elevated temperature (80-120°C) until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and amodiaquine being prominent examples. The ability to readily introduce diverse side chains at the 4-position of the 7,8-difluoroquinoline core makes this a highly attractive strategy for the discovery of new therapeutic agents. The fluorine atoms at the 7 and 8-positions can enhance metabolic stability and binding affinity to biological targets.

Derivatives of 4-Chloro-7,8-difluoroquinoline are being investigated for a range of therapeutic applications, including:

-

Antimalarials: As analogs of existing 4-aminoquinoline drugs.

-

Antibacterial agents: Targeting bacterial topoisomerases.

-

Anticancer agents: As kinase inhibitors or DNA intercalators.

-

Anti-inflammatory agents: Modulating inflammatory pathways.

Conclusion

4-Chloro-7,8-difluoroquinoline is a valuable and versatile building block for the synthesis of a wide array of functionalized quinoline derivatives. Its synthesis, while requiring a multi-step process, is achievable through established synthetic methodologies. The high reactivity of the 4-chloro group towards nucleophilic aromatic substitution provides a straightforward handle for introducing chemical diversity. The unique electronic properties conferred by the difluoro substitution pattern make this scaffold a promising starting point for the development of novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively utilize 4-Chloro-7,8-difluoroquinoline in their drug discovery and development endeavors.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1914–1921. [Link]

-

Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]

Sources

4-Chloro-7,8-difluoroquinoline IUPAC name and synonyms

An In-Depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7,8-difluoroquinoline, a fluorinated heterocyclic compound of significant interest to researchers and scientists in medicinal chemistry and drug development. We will delve into its formal nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal building block for novel therapeutic agents. The strategic incorporation of fluorine atoms at the 7 and 8 positions of the quinoline core offers unique modulations of electronic and metabolic properties, making this molecule a highly valuable scaffold for targeting a range of diseases.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Identifiers

The unambiguous identification of 4-Chloro-7,8-difluoroquinoline is established through its systematic IUPAC name and universally recognized chemical identifiers.

-

IUPAC Name: 4-Chloro-7,8-difluoroquinoline

-

CAS Number: 1189105-64-3[1]

-

Molecular Formula: C₉H₄ClF₂N

-

InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N

-

Canonical SMILES: FC(C1=NC=CC(Cl)=C1C=C2)=C2F

Physicochemical Data

The key physicochemical properties of 4-Chloro-7,8-difluoroquinoline are summarized in the table below. These parameters are critical for designing reaction conditions, formulation studies, and interpreting biological activity data.

| Property | Value | Source |

| Molecular Weight | 199.58 g/mol | |

| Physical Form | Solid | |

| MDL Number | MFCD12674973 | [1] |

| PubChem Substance ID | 329773968 |

Synthesis and Mechanistic Considerations

The synthesis of 4-chloroquinoline derivatives is a well-established area of organic chemistry. The most prevalent and efficient strategy involves the chlorination of the corresponding quinolin-4-one precursor. This approach is favored due to the high reactivity of the C4 position and the commercial availability of starting materials.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-7,8-difluoroquinoline can be reliably achieved from 7,8-difluoro-1H-quinolin-4-one via a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a highly electrophilic chlorophosphoryl intermediate attached to the quinolone oxygen, which renders the C4 position exceptionally susceptible to nucleophilic attack by a chloride ion. This method is widely adopted for its high yield and relatively clean conversion.[2]

Caption: Proposed synthesis of 4-Chloro-7,8-difluoroquinoline.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard procedures for the synthesis of analogous 4-chloroquinolines.[2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7,8-difluoro-1H-quinolin-4-one (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The use of excess POCl₃ ensures it acts as both the reagent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 4-Chloro-7,8-difluoroquinoline.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] The chlorine atom at the C4 position is a particularly useful synthetic handle.

Role as a Versatile Chemical Intermediate

The C4-chloro group is an excellent leaving group, making 4-Chloro-7,8-difluoroquinoline an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, at this position. This chemical reactivity is the cornerstone of its utility in constructing libraries of novel drug candidates. For instance, the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine relies on the reaction of 4,7-dichloroquinoline with appropriate amine side chains.[2][6]

Caption: Role as a scaffold for generating diverse drug candidates.

The Impact of Fluorine Substitution

The presence of two fluorine atoms at the C7 and C8 positions is a deliberate design element intended to enhance the pharmacological profile of derivative compounds. Fluorine substitution is a well-established strategy in drug design for several reasons:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.

-

Modulation of pKa: Fluorine atoms can alter the basicity of the quinoline nitrogen, which can affect a molecule's solubility, cell permeability, and pharmacokinetic profile.

This compound is therefore a key starting material for creating next-generation fluoroquinolone antibiotics and other fluorinated therapeutics where such modulations are desirable.[7][8] The development of novel quinoline-based inhibitors for targets such as SARS-CoV-2 Mpro has also been an area of active research, highlighting the continued relevance of this scaffold.[9]

Safety and Handling

As a reactive chemical intermediate, 4-Chloro-7,8-difluoroquinoline must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

-

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-7,8-difluoroquinoline is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity at the C4 position, and the advantageous properties imparted by its difluoro substitution pattern make it an exceptionally valuable building block. From developing novel antibiotics to exploring new anticancer and antiviral agents, this scaffold provides a robust platform for the synthesis of next-generation therapeutics. As drug discovery continues to demand molecules with enhanced efficacy and optimized pharmacokinetic profiles, the role of precisely engineered intermediates like 4-Chloro-7,8-difluoroquinoline will only grow in importance.

References

-

Title: 4-Chloro-7-fluoroquinoline Source: Hoffman Fine Chemicals URL: [Link]

-

Title: 4-Chloro-7-fluoro-6-nitroquinazoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I Source: Asian Journal of Chemistry URL: [Link]

-

Title: Fluoroquinolonic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Chloro-7-fluoroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4,7-Dichloroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Chloroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: Process for the preparation of 4-chloroquinolines Source: Google Patents URL

-

Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: European Journal of Medicinal Chemistry via PubMed URL: [Link]

-

Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

-

Title: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Chloro-8-fluoroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 7-Chloro-4-hydroxyquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group Source: PubMed, National Institutes of Health URL: [Link]

Sources

- 1. 1189105-64-3 Cas No. | 4-Chloro-7,8-difluoroquinoline | Matrix Scientific [matrixscientific.com]

- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] 4-Chloro-7,8-difluoroquinoline, a halogenated quinoline derivative, represents a key building block for the synthesis of novel bioactive molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups, while the difluoro substitution on the benzene ring can significantly modulate the electronic and pharmacological properties of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Chloro-7,8-difluoroquinoline, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-7,8-difluoroquinoline is essential for its effective utilization in synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 1189105-64-3 | [3] |

| Molecular Formula | C₉H₄ClF₂N | |

| Molecular Weight | 199.58 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| SMILES | FC(C1=NC=CC(Cl)=C1C=C2)=C2F | |

| Predicted XlogP | 3.0 | [4] |

| Monoisotopic Mass | 199.00003 Da | [4] |

Synthesis of 4-Chloro-7,8-difluoroquinoline: A Proposed Pathway

Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

The initial step involves a Gould-Jacobs reaction or a similar cyclization method. A common approach for constructing the quinoline core is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions.[5]

Proposed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Reaction Initiation: Heat the mixture at 150-160 °C for 2 hours. Diethyl malonate will act as both a reactant and a solvent at this stage.

-

Cyclization: Cool the reaction mixture to approximately 100 °C and add polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent (e.g., Eaton's reagent).

-

Heating: Increase the temperature to 240-250 °C and maintain for 20-30 minutes to facilitate the cyclization.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a precipitate is formed.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 7,8-difluoro-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Chlorination of 7,8-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro derivative is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Proposed Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 7,8-difluoro-4-hydroxyquinoline (1 equivalent) to the flask.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed with extreme care.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-7,8-difluoroquinoline. The product can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Potential for Derivatization

The 4-chloro substituent in 4-Chloro-7,8-difluoroquinoline is a key functional group that dictates its reactivity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, at the 4-position. This chemical versatility makes 4-Chloro-7,8-difluoroquinoline a valuable intermediate for the synthesis of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.[7][8]

Potential Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-7,8-difluoroquinoline are not extensively documented, the broader class of fluorinated and chlorinated quinolines exhibits significant potential in medicinal chemistry.

Antimicrobial Agents

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9][10] The structural resemblance of 4-Chloro-7,8-difluoroquinoline to the core of fluoroquinolone antibiotics suggests its potential as a precursor for novel antibacterial agents. The difluoro substitution at positions 7 and 8 could influence the drug's interaction with the target enzymes and its overall antibacterial spectrum.

Antifungal Agents

Derivatives of 7-chloroquinoline have been reported to possess antifungal activity.[11] The incorporation of fluorine atoms can enhance the lipophilicity and cell permeability of a molecule, potentially leading to improved antifungal efficacy. Therefore, derivatives of 4-Chloro-7,8-difluoroquinoline warrant investigation as potential antifungal agents.

Anticancer Agents

The quinoline scaffold is present in several FDA-approved anticancer drugs.[2] Fluorinated quinoline derivatives have been shown to exhibit anticancer properties in both 2D and 3D cancer models.[2] The ability to readily modify the 4-position of 4-Chloro-7,8-difluoroquinoline allows for the exploration of various substituents to optimize anticancer activity and selectivity.

Visualizing the Potential Mechanism of Action

The likely mechanism of action for antibacterial agents derived from the 4-Chloro-7,8-difluoroquinoline scaffold would be the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this proposed mechanism.

Sources

- 1. 4-Chloro-7-fluoroquinoline | C9H5ClFN | CID 15151229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 4-chloro-7,8-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 5. US20190023659A1 - Process for the preparation of polyfluoroalkylated quinolines - Google Patents [patents.google.com]

- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75001-60-4 [smolecule.com]

- 11. researchgate.net [researchgate.net]

Molecular weight of 4-Chloro-7,8-difluoroquinoline

An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-7,8-difluoroquinoline, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway, explore its characteristic reactivity, and discuss its potential applications as an advanced building block in drug discovery and development.

Core Physicochemical Properties

4-Chloro-7,8-difluoroquinoline is a solid, poly-substituted aromatic heterocycle. The strategic placement of its substituents—a reactive chlorine atom at the 4-position and two fluorine atoms on the carbocyclic ring—creates a unique electronic profile that makes it a valuable intermediate for chemical synthesis. The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen significantly influences the molecule's reactivity, particularly for nucleophilic substitution reactions.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄ClF₂N | [1] |

| Molecular Weight | 199.59 g/mol | [1] |

| CAS Number | 1189105-64-3 | [1] |

| Appearance | Solid | |

| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N | [2] |

| SMILES String | FC(C1=NC=CC(Cl)=C1C=C2)=C2F | |

| Monoisotopic Mass | 199.00003 Da | [2] |

Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline (or its tautomer, quinolin-4-one) precursor.[3] This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and a dehydrating agent.

The logical synthetic precursor to 4-Chloro-7,8-difluoroquinoline is 7,8-difluoroquinolin-4-ol. This intermediate can be prepared through cyclization reactions, such as the Gould-Jacobs reaction, starting from a suitably substituted aniline, in this case, 3,4-difluoroaniline. The overall synthetic strategy is a robust and scalable two-step process.

Caption: Proposed two-step synthesis of 4-Chloro-7,8-difluoroquinoline.

Experimental Protocol: Synthesis of 4-Chloro-7,8-difluoroquinoline

Disclaimer: This protocol is a representative procedure based on established chemical literature for analogous compounds and should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 7,8-Difluoroquinolin-4-ol (Precursor)

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-difluoroaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.05 equiv).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The intermediate anilinomethylene malonate will form.

-

Cyclization: Add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether (Dowtherm A) at 240-250 °C. Maintain this temperature for 30-60 minutes to effect thermal cyclization.

-

Work-up: Allow the mixture to cool to below 100 °C and dilute with hexane to precipitate the crude ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid.

-

Hydrolysis & Decarboxylation: Reflux the crude ester in an aqueous solution of sodium hydroxide (10-20%) until the ester is fully saponified (monitored by TLC). Cool the solution and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid. Continue heating to effect decarboxylation until gas evolution ceases.

-

Isolation: Cool the mixture and filter the resulting precipitate. Wash the solid with water and dry under a vacuum to yield 7,8-difluoroquinolin-4-ol.

Step 2: Chlorination to 4-Chloro-7,8-difluoroquinoline

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 7,8-difluoroquinolin-4-ol (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv).[3]

-

Chlorination: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should become a clear, dark solution.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

Neutralization: Basify the acidic aqueous solution with a cold concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9, keeping the temperature low. This will precipitate the crude product.

-

Purification: Filter the crude solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or purification by column chromatography on silica gel will yield the pure 4-Chloro-7,8-difluoroquinoline.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 200.0073.[2] The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, C-Cl stretching around 800-700 cm⁻¹, and C-F stretching in the 1300-1100 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. The difluoro-substitution pattern creates complex but informative splitting patterns due to H-F and C-F coupling.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features and Coupling |

| ¹H NMR | 7.0 - 9.0 | Four distinct aromatic proton signals. Protons on the quinoline ring will exhibit coupling to each other and potentially long-range coupling to the fluorine atoms. |

| ¹³C NMR | 110 - 160 | Nine distinct carbon signals. Carbons C-7 and C-8 will appear as doublets due to direct C-F coupling (¹JCF), which is typically large (240-260 Hz). |

| ¹⁹F NMR | -120 to -150 | Two distinct fluorine signals, likely showing ortho F-F coupling to each other and coupling to adjacent aromatic protons. |

Chemical Reactivity and Derivatization

The primary site of reactivity on 4-Chloro-7,8-difluoroquinoline is the C4 carbon. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SₙAr). This activation is a consequence of the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

This reactivity makes the molecule an excellent scaffold for introducing a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This is a cornerstone of its utility in building diverse molecular libraries for drug discovery.[4]

Caption: Key nucleophilic substitution reactions at the C4 position.

Representative Protocol: Synthesis of a 4-Amino-7,8-difluoroquinoline Derivative

-

Reaction Setup: Combine 4-Chloro-7,8-difluoroquinoline (1.0 equiv), the desired amine (e.g., morpholine, 1.5-2.0 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv) in a solvent like DMF or NMP.

-

Reaction: Heat the mixture to 100-140 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry. The 4,7-disubstituted quinoline motif, in particular, is the backbone of several blockbuster antimalarial drugs, including chloroquine and hydroxychloroquine.[3] Halogen atoms, especially chlorine and fluorine, are frequently incorporated into drug candidates to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[5][6]

Given this context, 4-Chloro-7,8-difluoroquinoline serves as a high-value starting material for:

-

Antimalarial Drug Development: As a direct analogue of the 4,7-dichloroquinoline intermediate used for chloroquine synthesis.[3]

-

Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core that binds to the ATP pocket of the enzyme.

-

Antifungal and Antibacterial Agents: Functionalized quinolines have demonstrated a broad spectrum of antimicrobial activities.[7]

-

Materials Science: The rigid, aromatic structure is suitable for developing novel organic electronic materials.

Safety and Handling

Proper handling of 4-Chloro-7,8-difluoroquinoline is essential due to its potential hazards.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302) and can cause serious eye damage (Eye Dam. 1, H318).

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8][9]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-7,8-difluoroquinoline is a versatile and reactive chemical intermediate with significant potential for academic and industrial research. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4 position make it an ideal starting point for the creation of complex molecular architectures. Researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel, high-performance compounds.

References

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

Dave, M. C., et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-7,8-difluoroquinoline (C9H4ClF2N). Retrieved from [Link]

- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.

-

PubChem. (n.d.). 4-Chloro-7-fluoroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Mekheimer, R. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(5), 353-362. Retrieved from [Link]

-

G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. Retrieved from [Link]

-

Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1291. Retrieved from [Link]

-

G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-7-fluoroquinoline (C9H5ClFN). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-7-fluoro-6-nitroquinazoline (C8H3ClFN3O2). Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Ferreira, S. B., et al. (2016). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Retrieved from [Link]

Sources

- 1. 1189105-64-3 Cas No. | 4-Chloro-7,8-difluoroquinoline | Matrix Scientific [matrixscientific.com]

- 2. PubChemLite - 4-chloro-7,8-difluoroquinoline (C9H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

Empirical formula of 4-Chloro-7,8-difluoroquinoline

An In-Depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: From Empirical Formula to Synthetic Applications

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-7,8-difluoroquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document begins by establishing the foundational chemical principles, including the determination of its empirical and molecular formula. It further delves into the physicochemical properties, established synthetic strategies, and the mechanistic rationale behind its formation. By contextualizing this compound within the broader landscape of drug discovery, this whitepaper serves as a critical resource for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical insights into its application as a versatile chemical intermediate.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its rigid structure and opportunities for diverse functionalization have made it a central component in a wide array of therapeutic agents. The introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline core profoundly modulates the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific halogen bonding interactions. This strategic modification is a key reason why chloro-containing compounds are prevalent in pharmaceuticals approved by the FDA.[1][2]

4-Chloro-7,8-difluoroquinoline represents a synthetically valuable intermediate, combining the reactivity of the chloro-substituent at the 4-position with the electronic modifications induced by the vicinal fluorine atoms on the benzene ring. Understanding its fundamental properties is the first step toward leveraging its potential in advanced chemical synthesis.

Physicochemical Characterization of 4-Chloro-7,8-difluoroquinoline

A precise understanding of a compound's chemical formula and properties is essential for its application in any research or development setting.

Determination of Molecular and Empirical Formula

The molecular formula of a compound represents the exact number of atoms of each element in a single molecule. For 4-Chloro-7,8-difluoroquinoline, the molecular formula is established as C₉H₄ClF₂N .[3][4]

The empirical formula represents the simplest whole-number ratio of atoms of each element in the compound. The process to determine this is as follows:

-

Identify the subscripts in the molecular formula: C₉, H₄, Cl₁, F₂, N₁.

-

Find the greatest common divisor (GCD) for all subscripts. In this case, the numbers are 9, 4, 1, 2, and 1.

-

The GCD of this set of integers is 1.

-

Divide each subscript by the GCD . Since the GCD is 1, the resulting ratio remains unchanged.

Therefore, the empirical formula for 4-Chloro-7,8-difluoroquinoline is identical to its molecular formula: C₉H₄ClF₂N .

Caption: Logical workflow for deriving the empirical formula from the molecular formula.

Key Physicochemical Data

The fundamental properties of 4-Chloro-7,8-difluoroquinoline are summarized below. This data is critical for planning reactions, including selecting appropriate solvents and purification techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄ClF₂N | [3] |

| Molecular Weight | 199.58 g/mol | |

| Monoisotopic Mass | 198.99948 Da | [4] |

| Physical Form | Solid | |

| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| CAS Number | 1189105-64-3 | [3] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for 4-Chloro-7,8-difluoroquinoline are proprietary or embedded within broader patent literature, its synthesis can be logically inferred from established methods for preparing analogous 4-chloroquinolines. A common and industrially relevant approach involves the chlorination of a corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolinone).

General Synthetic Pathway

The conversion of a 4-hydroxyquinoline precursor to a 4-chloroquinoline is typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess or with a catalytic amount of a base like dimethylformamide (DMF).

The probable precursor for 4-Chloro-7,8-difluoroquinoline would be 7,8-difluoro-4-hydroxyquinoline. The reaction proceeds via the activation of the 4-oxo group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.

Caption: Generalized synthetic pathway for the formation of 4-chloroquinolines.

This method is well-documented for a variety of substituted quinolines and provides a high-yielding route to the desired 4-chloro derivatives.[5][6] The reactivity of the C4-position makes it an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.

Applications in Research and Drug Development

A Versatile Intermediate for Nucleophilic Substitution